molecular formula C21H27FN2O2 B6045630 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6045630
M. Wt: 358.4 g/mol
InChI Key: NJMOBYINFGFDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, also known as FMeO-DIBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In

Scientific Research Applications

2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various medical fields. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective effects. In addition, 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have potential therapeutic benefits for the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In addition, 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), in immune cells. 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have low toxicity and high selectivity for its target molecules. However, 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has a short half-life in the body, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for the research and development of 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel drug delivery systems to improve the bioavailability of 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol and its potential therapeutic applications in various medical fields.

Synthesis Methods

2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol can be synthesized through a multi-step process involving several chemical reactions. The synthesis of 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol involves the reaction of 3-fluorobenzyl chloride with 3-methoxybenzylamine to form 4-(3-fluorobenzyl)-1-(3-methoxybenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form 2-[4-(3-fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol.

properties

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2/c1-26-21-7-3-5-18(13-21)15-24-10-9-23(16-20(24)8-11-25)14-17-4-2-6-19(22)12-17/h2-7,12-13,20,25H,8-11,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMOBYINFGFDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Fluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

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